

Chemical Structure Analysis: [2-(2-Fluoroethoxy)phenyl]methanol

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Compound of Interest

Compound Name: [2-(2-Fluoroethoxy)phenyl]methanol

Cat. No.: B11715136

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Executive Summary: The Fluorinated Scaffold

[2-(2-Fluoroethoxy)phenyl]methanol represents a specialized fluorinated building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates. Structurally, it consists of a benzyl alcohol core ortho-substituted with a 2-fluoroethoxy ether chain. This specific substitution pattern introduces unique electronic and conformational properties—most notably the fluorine gauche effect—which can critically influence ligand-protein binding affinities.

This guide provides a rigorous technical analysis of the molecule, detailing its synthesis, spectroscopic signature, and physicochemical behavior.

Structural & Conformational Analysis

The Fluorine Gauche Effect

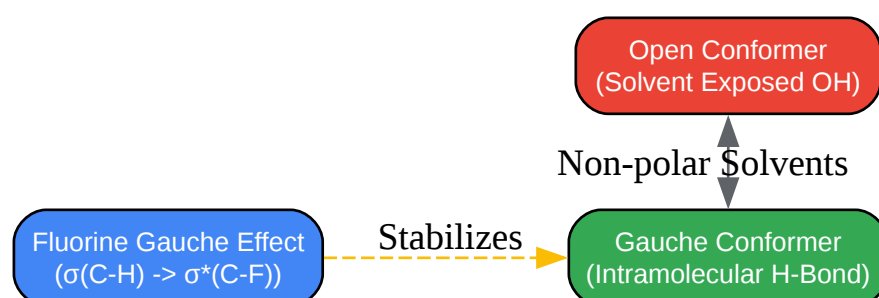
Unlike non-fluorinated alkyl chains that prefer anti-periplanar conformations to minimize steric hindrance, the O-C-C-F fragment in this molecule exhibits a preference for the gauche conformation. This is driven by hyperconjugation (

) and electrostatic interactions.

- **Conformational Lock:** The gauche preference creates a "kinked" ether chain, which can pre-organize the molecule for binding pockets that require a compact geometry.
- **Intramolecular Hydrogen Bonding:** The ortho-positioning of the hydroxymethyl group (-CH₂OH) allows for a potential intramolecular hydrogen bond with the ether oxygen (O-H...O), forming a pseudo-seven-membered ring. This interaction can shield the polar hydroxyl group, effectively increasing the molecule's membrane permeability (LogP).

Graphviz Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the open chain and the H-bonded gauche conformer.



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Caption: Conformational equilibrium driven by solvent polarity and the stereoelectronic fluorine gauche effect.

Synthesis Protocol

Objective: High-yield synthesis of **[2-(2-Fluoroethoxy)phenyl]methanol** avoiding O-alkylation of the benzylic alcohol.

Retrosynthetic Strategy

Direct alkylation of 2-hydroxybenzyl alcohol (salicyl alcohol) often leads to mixtures of phenolic and benzylic ethers. A superior approach utilizes 2-hydroxybenzaldehyde (salicylaldehyde) as the starting material, followed by a selective reduction.

Step-by-Step Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

- Reagents: Salicylaldehyde (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: DMF or Acetonitrile (anhydrous).
- Protocol:
 - Dissolve salicylaldehyde in DMF under atmosphere.
 - Add and stir at room temperature for 30 min to generate the phenoxide.
 - Add 1-Bromo-2-fluoroethane dropwise.
 - Heat to 60°C for 4-6 hours. Monitor by TLC (formation of 2-(2-fluoroethoxy)benzaldehyde).
 - Workup: Dilute with water, extract with EtOAc, wash with brine, dry over .

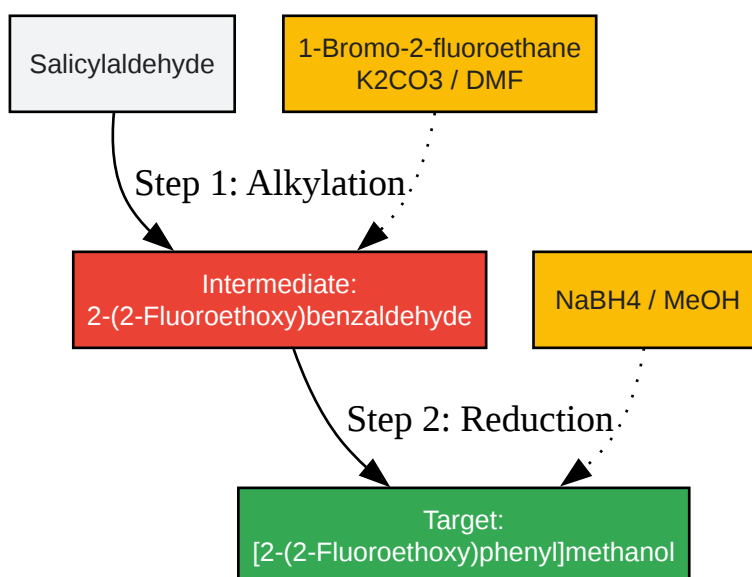
Step 2: Carbonyl Reduction

- Reagents: 2-(2-fluoroethoxy)benzaldehyde (from Step 1), Sodium Borohydride (, 1.5 eq).
- Solvent: Methanol/THF (1:1).

- Protocol:
 - Dissolve the intermediate aldehyde in MeOH/THF at 0°C.
 - Add

portion-wise (gas evolution).
 - Stir at 0°C for 1 hour, then warm to RT.
 - Quench: Carefully add saturated

solution.
 - Purification: Extract with DCM. The crude product is typically purified via silica gel column chromatography (Hexane/EtOAc gradient).



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Caption: Two-step synthesis pathway ensuring regioselective ether formation followed by aldehyde reduction.

Spectroscopic Characterization

Accurate identification relies on the distinct coupling patterns of the fluoroethyl group.

Nuclear Magnetic Resonance (NMR) Data

The fluorine atom introduces spin-spin splitting (

) visible in both

H and

C spectra.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
H	7.20 - 7.40	Multiplet	-	Ar-H (Aromatic)
H	6.85 - 6.95	Multiplet	-	Ar-H (Ortho to Ether)
H	4.75	Doublet of Triplets (dt)	,	-OCH CH F
H	4.65	Singlet (broad)	-	Ar-CH OH
H	4.25	Doublet of Triplets (dt)	,	-OCH CH F
C	82.5	Doublet (d)		-OCH CH F
C	67.8	Doublet (d)		-OCH CH F
F	-222.0	Triplet of Triplets	,	-CH F

Mass Spectrometry (HRMS)

- Ionization: ESI+ (Electrospray Ionization).

- Molecular Ion:
calculated for
: 193.0641.
- Fragmentation: Loss of the fluoroethyl group or water () is common.

Physicochemical Properties & Applications

Key Properties Table

Property	Value (Est.)	Relevance
Molecular Weight	170.18 g/mol	Fragment-based drug design (FBDD) compliant.
LogP (Octanol/Water)	1.45	Moderate lipophilicity; good membrane permeability.
H-Bond Donors	1	Benzylic -OH.[1]
H-Bond Acceptors	2	Ether Oxygen, Fluorine (weak).
pKa	~14 (Alcohol)	Neutral at physiological pH.

Applications in Drug Development

- Bioisosterism: The 2-fluoroethoxy group acts as a metabolically robust bioisostere for a propyl or methoxyethyl group. The C-F bond resists oxidative metabolism (P450), extending the half-life of the parent drug.
- PET Imaging: This scaffold serves as a "cold standard" for developing F-labeled radiotracers. The synthesis described above is analogous to the late-stage radio-fluorination protocols used in PET ligand production.
- Serotonin Modulators: Derivatives of this scaffold have been identified in patents targeting 5-HT receptors, where the fluoroethoxy chain occupies a specific hydrophobic pocket in the receptor.

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